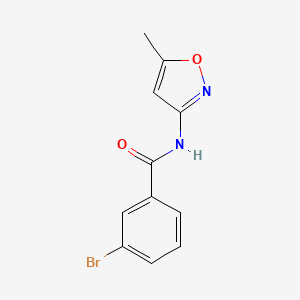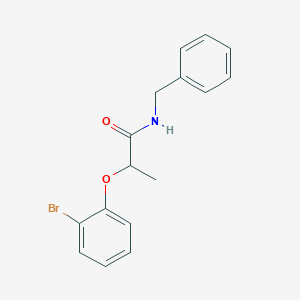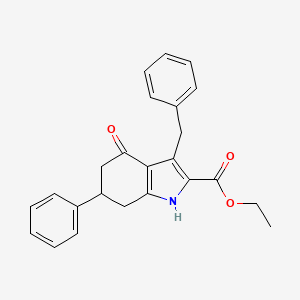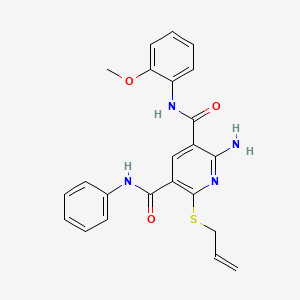
3-bromo-N-(5-methyl-3-isoxazolyl)benzamide
Vue d'ensemble
Description
3-bromo-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that belongs to the class of isoxazole derivatives. It is widely used in scientific research for its potential applications in the field of medicinal chemistry. This compound is known to possess various biological activities that make it a promising candidate for drug development.
Applications De Recherche Scientifique
3-bromo-N-(5-methyl-3-isoxazolyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been found to inhibit the activity of certain enzymes that play a crucial role in the development of diseases such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(5-methyl-3-isoxazolyl)benzamide involves the inhibition of specific enzymes such as histone deacetylases (HDACs) and tubulin polymerization. HDACs are known to play a crucial role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes. Tubulin polymerization is essential for the formation of microtubules, which are required for cell division. Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(5-methyl-3-isoxazolyl)benzamide have been extensively studied in vitro and in vivo. It has been found to inhibit the growth of various cancer cell lines and induce apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have anti-microbial activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-bromo-N-(5-methyl-3-isoxazolyl)benzamide in lab experiments is its potential for drug development. Its ability to inhibit specific enzymes and its anti-tumor properties make it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the research and development of 3-bromo-N-(5-methyl-3-isoxazolyl)benzamide. One of the areas of interest is the development of more potent analogs of this compound that can be used in the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of this compound in more detail. This can help in the identification of new drug targets and the development of more effective drugs. Finally, the development of new methods for the synthesis of this compound can help in the production of larger quantities for research and development purposes.
Conclusion:
In conclusion, 3-bromo-N-(5-methyl-3-isoxazolyl)benzamide is a promising compound that has potential applications in the field of medicinal chemistry. Its ability to inhibit specific enzymes and its anti-tumor properties make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and to develop more potent analogs of this compound.
Propriétés
IUPAC Name |
3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-5-10(14-16-7)13-11(15)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCWOTQRIORUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321916 | |
| Record name | 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194257 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
CAS RN |
346724-02-5 | |
| Record name | 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B4844393.png)

![1-methyl-3-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4844402.png)
![2-{[3-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4844418.png)
![methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4844423.png)


![3-(3,4-dimethoxyphenyl)-N-({[2-(2-methoxyphenoxy)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4844450.png)

![ethyl 2-[({2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4844468.png)
![{2-[(6-ethyl-3-{[(3-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4844474.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4844481.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B4844492.png)